molecular formula C17H26O B14834895 3-Tert-butyl-4-(cyclohexylmethyl)phenol

3-Tert-butyl-4-(cyclohexylmethyl)phenol

Cat. No.: B14834895
M. Wt: 246.4 g/mol
InChI Key: JMZCEOVSAMEZTF-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C17H26O and a molar mass of 246.39 g/mol . This compound is a phenolic derivative, characterized by the presence of a tert-butyl group and a cyclohexylmethyl group attached to a phenol ring. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-(cyclohexylmethyl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Tert-butyl-4-(cyclohexylmethyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties and effects on biological systems.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-(cyclohexylmethyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar structure but lacks the cyclohexylmethyl group.

    2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with a similar phenolic structure but different substituents.

    3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains additional carboxylic acid functionality .

Uniqueness

3-Tert-butyl-4-(cyclohexylmethyl)phenol is unique due to the presence of both tert-butyl and cyclohexylmethyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

3-tert-butyl-4-(cyclohexylmethyl)phenol

InChI

InChI=1S/C17H26O/c1-17(2,3)16-12-15(18)10-9-14(16)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3

InChI Key

JMZCEOVSAMEZTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)CC2CCCCC2

Origin of Product

United States

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